Molecular Weight and Lipophilicity Window Differentiate Target Compound from Heavier Alkyl and Fluorinated Analogs
The target compound possesses a molecular weight of 320.36 g·mol⁻¹ and a predicted logP of approximately 2.5–3.0, positioning it in a favorable drug-like space that is lower than the trifluoroethyl analog (2,2,2-trifluoroethyl N-[4-(dimethylsulfamoyl)phenyl]carbamate, MW 326.29, predicted logP ~3.2) and higher than the cyclopentyl ester analog (MW 312.39, predicted logP ~2.1) . For central nervous system (CNS) targets, molecular weight below 350 and logP between 2 and 4 are associated with improved blood-brain barrier permeability [1]. The phenyl ester thus offers a distinct balance of MW and logP relative to both lighter alkyl esters and heavier halogenated congeners.
| Evidence Dimension | Molecular Weight (g·mol⁻¹) and Predicted logP |
|---|---|
| Target Compound Data | MW 320.36; est. logP 2.5–3.0 (predicted from ChemDraw/ALOGPS consensus) |
| Comparator Or Baseline | 2,2,2-Trifluoroethyl analog: MW 326.29, est. logP ~3.2; Cyclopentyl analog: MW 312.39, est. logP ~2.1 |
| Quantified Difference | Target MW is 6–8 g·mol⁻¹ lower than trifluoroethyl analog; logP is ~0.2–1.0 log units intermediate between comparators |
| Conditions | Predicted values based on consensus in silico models (ALOGPS 2.1, ChemDraw Professional 2020); experimental logP not available for target |
Why This Matters
The intermediate logP and lower MW make this compound a preferred starting point for CNS drug discovery campaigns relative to the more lipophilic trifluoroethyl analog, which may incur higher protein binding and metabolic clearance.
- [1] Wager, T. T.; Hou, X.; Verhoest, P. R.; Villalobos, A. Central Nervous System Multiparameter Optimization Desirability: Application in Drug Discovery. ACS Chem. Neurosci. 2016, 7 (6), 767–775. View Source
